molecular formula C9H7NO2 B1612227 2-Methylbenzo[d]oxazole-5-carbaldehyde CAS No. 279226-65-2

2-Methylbenzo[d]oxazole-5-carbaldehyde

Cat. No. B1612227
M. Wt: 161.16 g/mol
InChI Key: MZEDYXCHLAAZHB-UHFFFAOYSA-N
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Description

“2-Methylbenzo[d]oxazole-5-carbaldehyde” is a chemical compound with the molecular formula C9H7NO2 . It is used in various scientific studies to explore its potential applications.


Synthesis Analysis

The synthesis of 2-Methylbenzo[d]oxazole-5-carbaldehyde involves several steps. One method involves the condensation of 2-Methylbenzoxazole with an aromatic aldehyde having acidic protons during the synthesis of HIV-reverse transcriptase inhibitor L-696,299 . Another method involves the use of palladium acetate (Pd(OAc)2) in the presence of K2S2O8 and TfOH .


Molecular Structure Analysis

The molecular structure of 2-Methylbenzo[d]oxazole-5-carbaldehyde consists of a benzoxazole ring with a methyl group at the 2-position and a carbaldehyde group at the 5-position .


Chemical Reactions Analysis

2-Methylbenzo[d]oxazole-5-carbaldehyde can undergo various chemical reactions. For instance, it can condense with an aromatic aldehyde having acidic protons during the synthesis of HIV-reverse transcriptase inhibitor L-696,299 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methylbenzo[d]oxazole-5-carbaldehyde include its molecular formula (C9H7NO2), molecular weight (161.16), and its boiling point .

Scientific Research Applications

Non-linear Optic Applications

2-Methylbenzo[d]oxazole-5-carbaldehyde derivatives have been explored for their potential in non-linear optic applications. A study highlighted the preparation of novel push-pull benzothiazole derivatives, demonstrating their expected non-linear optical properties. This research underscores the compound's utility in advancing materials with specific optical characteristics, which are critical in telecommunications and information processing technologies (Hrobárik, Sigmundová, & Zahradník, 2004).

Dye Synthesis

The reaction of 2-methylbenzo[d]oxazole with specific aldehydes under acid catalysis can result in highly colored dyes, exhibiting intense absorption properties. This application suggests the compound's role in developing new colorants with potential uses in fabric dyeing, printing, and as color markers in various industries (Prostota, Berthet, Delbaere, & Coelho, 2013).

Charge Transport Characteristics

Another research avenue explores the condensation of 2-methylbenzothiazole with specific carbaldehydes, yielding chromophores that exhibit high electron mobility when doped into certain polymeric matrices. This highlights the compound's significance in enhancing charge transport in organic electronic devices, which can lead to more efficient solar cells, light-emitting diodes (LEDs), and other electronic applications (Tokarev, Sotnikova, Anisimov, et al., 2019).

Synthesis of Benzoheterocyclic Carbaldehydes

The preparation of benzoheterocyclic carbaldehydes, including derivatives from the benzothiazole series, underlines the utility of 2-Methylbenzo[d]oxazole-5-carbaldehyde in synthetic chemistry. This foundational research facilitates the development of new compounds with varied biological and chemical properties, supporting advancements in medicinal chemistry and material science (Luzzio & Wlodarczyk, 2009).

Antimicrobial Activity

Furthermore, derivatives of 2-Methylbenzo[d]oxazole-5-carbaldehyde have been evaluated for their antimicrobial activity. This application is crucial in the search for new antibacterial and antifungal agents that can address the growing concern of drug-resistant pathogens. The compound's involvement in synthesizing new benzimidazole derivatives with promising antimicrobial properties opens a pathway for novel therapeutic agents (El-masry, Fahmy, & Abdelwahed, 2000).

Safety And Hazards

The safety and hazards associated with 2-Methylbenzo[d]oxazole-5-carbaldehyde include warnings for ingestion (H302), skin irritation (H315), eye damage (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

2-methyl-1,3-benzoxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6-10-8-4-7(5-11)2-3-9(8)12-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEDYXCHLAAZHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619991
Record name 2-Methyl-1,3-benzoxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbenzo[d]oxazole-5-carbaldehyde

CAS RN

279226-65-2
Record name 2-Methyl-1,3-benzoxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-benzoxazole-5-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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